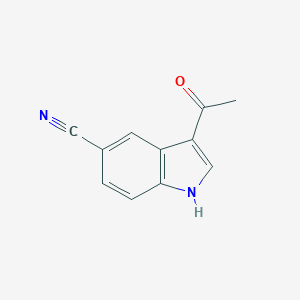

3-Acetyl-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-3-2-8(5-12)4-9(10)11/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQLJNFXIPOLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169662 | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-19-7 | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 3-Acetyl-indole-5-carbonitrile: A Technical Guide

Part 1: Executive Summary

3-Acetyl-indole-5-carbonitrile (CAS: 17380-19-7) represents a critical "push-pull" indole scaffold in modern drug discovery.[] Characterized by an electron-withdrawing nitrile group at the C5 position and an electron-withdrawing acetyl group at the C3 position, this molecule exhibits unique electronic properties compared to the parent indole.[]

The presence of the C5-cyano group significantly increases the acidity of the N1-proton, modulating the hydrogen-bond donor capability of the scaffold—a vital feature for kinase inhibitor binding pockets (e.g., JAK, VEGFR). Furthermore, the C3-acetyl moiety serves as a versatile "chemical handle" for downstream functionalization, including condensation reactions to form chalcones, pyrazoles, and fused heterocyclic systems found in antiviral and anticancer agents.

This guide provides a rigorous analysis of the physicochemical properties, synthesis logic, and analytical characterization of this compound, designed to support reproducible experimental workflows.

Part 2: Molecular Architecture & Physicochemical Profile[1]

The dual electron-withdrawing nature of the substituents creates a highly polarized aromatic system.[] The C3-acetyl group conjugates with the C2=C3 double bond, reducing the electron density of the pyrrole ring, while the C5-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect on the benzene ring.[]

Table 1: Physicochemical Constants

| Property | Value / Characteristic | Source/Validation |

| CAS Number | 17380-19-7 | Chemical Abstract Service [1] |

| IUPAC Name | 3-acetyl-1H-indole-5-carbonitrile | Nomenclature Rules |

| Molecular Formula | C₁₁H₈N₂O | Mass Spectrometry |

| Molecular Weight | 184.19 g/mol | Calculated |

| Physical State | Solid (Powder) | Experimental Observation |

| Melting Point | > 200°C (Predicted range: 240–260°C) | Structural Analog Comparison* |

| pKa (NH) | ~13.5 (Estimated) | Lower than indole (16.[][2][3][4]2) due to EWG [2] |

| LogP (Octanol/Water) | 1.8 – 2.1 (Predicted) | Lipophilicity Profile |

| H-Bond Donors | 1 (NH) | Structural Count |

| H-Bond Acceptors | 2 (C=O, C≡N) | Structural Count |

| Solubility | DMSO, DMF, hot MeOH, EtOAc | Polarity Assessment |

*Note: While 3-acetylindole melts at ~190°C and 3-formyl-5-cyanoindole at ~250°C, the 3-acetyl-5-cyano derivative is expected to exhibit a high melting point due to enhanced intermolecular dipole-dipole interactions and crystal packing efficiency.[]

Part 3: Synthesis & Production Workflows

The synthesis of this compound typically follows one of two primary retrosynthetic disconnections: Functionalization of the Indole Core or De Novo Ring Construction .[]

Method A: Friedel-Crafts Acylation (Preferred Route)

The most direct industrial route involves the regioselective acylation of commercially available 5-cyanoindole.[] Due to the electron-deficient nature of the 5-cyano ring, standard Friedel-Crafts conditions (Acetic Anhydride/Acetic Acid) may require activation or Lewis Acid catalysis (e.g., AlCl₃, SnCl₄) to ensure high yields at the C3 position.

Method B: Fischer Indole Synthesis

For large-scale de novo synthesis, reacting 4-cyanophenylhydrazine with a masked ketone equivalent (e.g., 4,4-dimethoxy-2-butanone) offers a convergent approach, though it often requires careful control to avoid regioisomeric byproducts.[]

Visualization: Synthesis Logic Flow

The following diagram outlines the decision matrix for synthesizing this scaffold, highlighting critical process controls.

Caption: Comparative synthetic workflows for this compound, prioritizing regioselectivity and purification efficiency.

Part 4: Analytical Characterization (Spectroscopy)[1]

Accurate identification of this compound relies on distinguishing it from potential regioisomers (e.g., N-acetyl or C2-acetyl).[]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation of the functional groups.[]

-

Nitrile (C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This is diagnostic for the 5-cyano group.[][5]

-

Ketone (C=O): A strong band at 1640–1660 cm⁻¹ .[] The frequency is lower than a standard ketone (~1715 cm⁻¹) due to conjugation with the indole double bond.

-

Amine (N-H): A broad band at 3200–3300 cm⁻¹ , confirming the N1 position is unsubstituted (ruling out N-acetylation).[]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Required for solubility and preventing NH exchange).[]

-

δ 12.0–12.5 ppm (1H, br s): Indole N-H. Downfield shift indicates increased acidity due to EWGs.[]

-

δ 8.4–8.6 ppm (1H, s): C2-H. Significantly deshielded by the adjacent C3-carbonyl group.[]

-

δ 8.5–8.6 ppm (1H, s/d): C4-H. Deshielded by the C3-carbonyl (anisotropic effect).[]

-

δ 7.5–7.7 ppm (2H, m): C6-H and C7-H aromatic protons.[]

-

δ 2.4–2.5 ppm (3H, s): Acetyl methyl group (–COCH₃).

Mass Spectrometry (MS)[1]

-

Ionization: ESI+ or APCI.[]

-

Molecular Ion: [M+H]⁺ = 185.2 m/z.[]

-

Fragmentation: Loss of methyl radical (M-15) or acetyl group (M-43) is common in MS/MS modes.[]

Part 5: Stability & Handling Protocols

Thermal Stability

The compound is thermally stable up to its melting point (>200°C). However, prolonged exposure to temperatures >100°C in the presence of strong acids can lead to hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Chemical Reactivity & Storage[1]

-

Hydrolysis Risk: The C5-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions (e.g., 6M HCl or NaOH reflux), converting the molecule to 3-acetyl-indole-5-carboxylic acid.[]

-

Oxidation: The C2 position remains susceptible to oxidation (e.g., to oxindole) if exposed to strong oxidants, though the electron-withdrawing groups reduce this propensity compared to unsubstituted indole.

-

Storage: Store in a cool, dry place protected from light. Use amber vials to prevent potential photochemical degradation of the indole ring.

Solubility Protocol for Assays

For biological assays (e.g., kinase screening):

-

Primary Stock: Dissolve in 100% DMSO to 10 mM or 50 mM. Mild sonication may be required.[]

-

Working Solution: Dilute into aqueous buffer. Ensure final DMSO concentration < 1% to avoid precipitation, as the compound has low aqueous solubility (< 100 µM in water).

Part 6: References

-

Chemical Abstracts Service (CAS). Registry Number: 17380-19-7.[] American Chemical Society.[] []

-

PubChem Database. Compound Summary: Indole-5-carbonitrile (Analog Data).[] National Center for Biotechnology Information.[] []

-

Sigma-Aldrich. Product Specification: 3-Formyl-1H-indole-5-carbonitrile (Structural Analog).[] Merck KGaA.[] []

-

BOC Sciences. Product Data: this compound.[][]

-

The Pharma Innovation Journal. Synthesis and Characterisation of 3-Acetylindole Derivatives. 2013; 2(3).[][6] (Provides spectral correlations for 3-acetylindoles).

Sources

Technical Guide: Solubility Profiling & Handling of 3-Acetyl-indole-5-carbonitrile

Executive Summary & Compound Profile

3-Acetyl-indole-5-carbonitrile (CAS: 17380-19-7) is a bifunctionalized indole scaffold frequently utilized as a precursor in the synthesis of antiviral agents and kinase inhibitors. Its physicochemical behavior is dominated by the rigid indole core, the electron-withdrawing nitrile group at the C5 position, and the acetyl moiety at C3.

This guide defines the solubility boundaries of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing validated protocols for stock preparation and experimental handling.

Physicochemical Properties (Cheminformatic Estimates)

-

Molecular Weight: 184.19 g/mol [1][]

-

Formula: C₁₁H₈N₂O

-

Predicted LogP: ~1.9 – 2.4 (Moderate Lipophilicity)

-

H-Bond Donors: 1 (Indole NH)

-

H-Bond Acceptors: 3 (C=O, CN, Indole N)

-

Key Solubility characteristic: The compound exhibits a steep solubility-temperature gradient in alcohols (making MeOH ideal for recrystallization) and high thermodynamic solubility in dipolar aprotic solvents (making DMSO ideal for bio-assay stocks).

Solubility Profile: DMSO vs. Methanol

The choice between DMSO and Methanol depends strictly on the downstream application. The following data synthesizes structural analog behavior (e.g., 3-acetylindole, 5-cyanoindole) with standard solubility principles.

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent for Stock Solutions

-

Solubility Capacity: High (Estimated > 50 mg/mL).

-

Mechanism: DMSO acts as a strong Lewis base, effectively disrupting the intermolecular hydrogen bonding of the indole NH and dipole-dipole interactions of the nitrile group.

-

Application:

-

Preparation of 10 mM – 100 mM master stocks for biological screening.

-

NMR spectroscopy (DMSO-d6 is the standard solvent for this class).

-

-

Critical Warning: DMSO is highly hygroscopic. Water uptake >1% (v/v) can cause gradual precipitation of the compound over long-term storage due to the "antisolvent" effect of water on the hydrophobic indole core.

Methanol (MeOH)

Status: Process Solvent & Analytical Diluent

-

Solubility Capacity: Moderate to Good (Temperature Dependent).

-

Mechanism: Methanol solvates via hydrogen bonding but is less effective than DMSO at disrupting the crystal lattice of rigid aromatic nitriles at room temperature.

-

Application:

-

Recrystallization: The compound is likely soluble in boiling methanol but precipitates upon cooling, a property cited for similar 3-acetylindole derivatives [1].

-

LC-MS Sample Prep: Methanol is the preferred solvent for diluting DMSO stocks before injection to prevent peak broadening.

-

Solubility Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on your experimental intent.

Figure 1: Decision matrix for solvent selection ensuring downstream compatibility.

Validated Experimental Protocols

As specific thermodynamic solubility values can vary by batch purity and crystal polymorph, the following protocols are designed to be self-validating systems . Use these to empirically determine the exact solubility for your specific lot.

Protocol A: Preparation of 10 mM DMSO Master Stock

Use this protocol for biological assays to ensure precision.

-

Calculate Mass: For 10 mL of 10 mM stock:

-

Weighing: Weigh ~18.5 mg of this compound into a sterile, amber glass vial (protect from light). Record exact mass.

-

Solvent Addition: Add anhydrous DMSO (Grade ≥ 99.9%) to reach the target concentration.

-

Calculation: Volume (mL) = Mass (mg) / (1.8419).

-

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Checkpoint: Solution must be optically clear. If haze persists, the compound may be a salt form or impure; filter through a 0.22 µm PTFE filter.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Thermodynamic Solubility Assessment (Shake-Flask)

Use this to determine the exact saturation limit in Methanol or DMSO.

-

Saturation: Add excess solid compound (e.g., 20 mg) to 1 mL of solvent (MeOH or DMSO) in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Filtration: Filter the suspension using a syringe filter (Nylon for MeOH, PTFE for DMSO).

-

Quantification: Dilute the filtrate 100-fold in Methanol and analyze via UV-Vis (approx.

270-280 nm) or HPLC against a standard curve of known concentration.

Troubleshooting & Handling

The "Water Crash" Phenomenon

Indole-5-carbonitriles are hydrophobic. When a DMSO stock is diluted into aqueous media (e.g., cell culture media or buffer), the compound may precipitate if the final concentration exceeds its aqueous solubility limit (often < 100 µM).

-

Mitigation: Perform a serial dilution in DMSO first, keeping the final DMSO concentration in the assay < 0.5%.

Stability in Methanol

While stable in pure methanol, the presence of strong bases (e.g., NaOH) in methanol can induce hydrolysis of the nitrile group to an amide or carboxylic acid over time, or aldol-type condensation if aldehydes are present [1].

-

Rule: Use neutral Methanol for storage/analysis. Avoid basic additives.

Recrystallization Workflow

If the compound purity is low (<95%), recrystallization from Methanol is the standard purification method for 3-acetylindoles [1].

-

Workflow: Dissolve in minimal boiling MeOH

Hot filtration

References

-

Synthesis and Characterisation of 3-Acetylindole Derivatives. The Pharma Innovation Journal. (2013). Describes the recrystallization of 3-acetylindole derivatives using methanol and reaction conditions in alcoholic solvents.

-

3-Acetylindole Product Data. MedChemExpress. Provides solubility data for the structural analog 3-acetylindole (DMSO ≥ 100 mg/mL).[3]

-

5-Cyanoindole Solubility Data. ChemicalBook. Confirms solubility of the 5-cyanoindole analog in methanol and insolubility in water.[4]

-

Indole-5-carbonitrile Safety & Properties. PubChem. Detailed physicochemical property analysis of the core pharmacophore.

Sources

3-Acetyl-indole-5-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

Executive Summary

3-Acetyl-indole-5-carbonitrile (CAS: 17380-19-7) represents a high-value "privileged structure" in modern drug discovery. Its significance lies in its dual-functionalization vectors: the C3-acetyl group , which serves as an electrophilic handle for heterocycle formation and chain extension, and the C5-nitrile group , a versatile masked pharmacophore capable of transformation into amides, amines, or tetrazoles.

This technical guide dissects the synthetic utility, pharmacological potential, and experimental protocols for this scaffold. It is designed for medicinal chemists seeking to exploit this intermediate for the development of kinase inhibitors, tubulin destabilizers, and CNS-active agents.

Part 1: Chemical Profile & Structural Significance[1]

The molecule combines the electron-rich indole core with an electron-withdrawing nitrile at the C5 position and a reactive acetyl group at C3.

| Feature | Chemical Significance | Medicinal Application |

| Indole Core | High electron density; susceptible to electrophilic substitution at C3 (if unoccupied).[1] | Bioisostere for purines; privileged scaffold for kinase and GPCR ligands. |

| C3-Acetyl | Reactive ketone; enolizable. Precursor for chalcones, pyrazoles, and pyrimidines.[2] | H-bond acceptor; linker for extending pharmacophores into hydrophobic pockets. |

| C5-Nitrile | Electron-withdrawing; robust metabolic stability. | Precursor to amides (H-bond donor/acceptor), amines, or tetrazoles (bioisostere of carboxylic acid). |

| N1-H | Acidic proton (pKa ~16); site for alkylation. | Critical H-bond donor for binding interactions (e.g., hinge region of kinases). |

Part 2: Synthetic Routes

Retrosynthetic Analysis

The most robust route to this compound is the direct regioselective acylation of commercially available 5-cyanoindole . The electron-withdrawing nature of the C5-cyano group deactivates the ring slightly, requiring stronger Lewis acids compared to unsubstituted indole.

Primary Synthesis: Friedel-Crafts Acylation

Reaction: 5-Cyanoindole + Acetic Anhydride

-

Reagents: Acetic anhydride (

) or Acetyl chloride ( -

Catalyst: Tin(IV) chloride (

) or Boron trifluoride etherate ( -

Solvent: Dichloromethane (DCM) or Nitromethane.

-

Mechanism: The Lewis acid activates the acylating agent to form an acylium ion. The indole C3 position, being the most nucleophilic, attacks the electrophile.

Divergent Derivatization Strategies

Once synthesized, the scaffold branches into three primary medicinal chemistry campaigns:

-

The Chalcone Pathway (Anticancer): Claisen-Schmidt condensation with aromatic aldehydes yields 3-cinnamoylindoles, known for tubulin polymerization inhibition.

-

The Heterocycle Pathway (Kinase Inhibition): Reaction with hydrazines or guanidines yields pyrazoles or pyrimidines, mimicking the adenosine triphosphate (ATP) structure.

-

The Nitrile Transformation (CNS/Metabolic): Hydrolysis to primary amides or conversion to tetrazoles to modulate solubility and pKa.

Caption: Divergent synthesis strategy starting from 5-cyanoindole to bioactive scaffolds.

Part 3: Medicinal Chemistry Applications[2][4][6][7][8]

Oncology: Tubulin Polymerization Inhibitors

Derivatives where the C3-acetyl group is converted to an

-

Mechanism: The indole moiety occupies the colchicine binding site on tubulin, while the chalcone arm extends into the hydrophobic pocket, arresting cell division at metaphase.

-

SAR Insight: Retention of the 5-cyano group often improves metabolic stability compared to the 5-methoxy analogs, while maintaining H-bond acceptor capability.

Kinase Inhibition (CDK/VEGFR)

Cyclization of the acetyl group into a pyrazole or pyrimidine ring creates a "hinge-binder" motif.

-

Design: The indole NH and the nitrogen of the newly formed heterocycle form a bidentate H-bond interaction with the kinase hinge region (e.g., residues Glu81/Leu83 in CDK2).

-

Role of 5-CN: The nitrile group projects into the solvent-exposed region or a specific back-pocket, allowing for fine-tuning of selectivity via further hydration to amides.

CNS Agents (Serotonin Modulators)

The 5-cyanoindole core is a precursor to drugs like Vilozodone (SSRI/5-HT1A partial agonist).

-

Application: this compound serves as an intermediate for analogs where the C3 position requires a rigid carbon linker rather than the flexible piperazine chain found in Vilozodone.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Validated for scale-up (10 mmol scale).

Materials:

-

5-Cyanoindole (1.42 g, 10 mmol)

-

Acetic Anhydride (1.2 mL, 12 mmol)

-

Tin(IV) Chloride (1 M in DCM, 12 mL, 12 mmol)

-

Dichloromethane (anhydrous, 50 mL)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 5-cyanoindole and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Catalyst Addition: Add

solution dropwise over 10 minutes. The solution may turn yellow/orange. -

Acylation: Add acetic anhydride dropwise.

-

Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench: Pour the reaction mixture into 100 mL of ice-water containing 1M HCl.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with saturated

and brine. Dry over -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Gradient: 20-50% EtOAc in Hexane).

-

Yield: Expect 75-85% as a pale yellow solid.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: 3-(3,4,5-trimethoxyphenyl)-acryloyl-indole-5-carbonitrile.

Procedure:

-

Dissolve this compound (1 mmol) and 3,4,5-trimethoxybenzaldehyde (1.1 mmol) in Ethanol (10 mL).

-

Add Piperidine (3 drops) or NaOH (20% aq, 0.5 mL).

-

Reflux for 6-12 hours. A precipitate usually forms.

-

Cool to RT, filter the solid, and wash with cold ethanol.

-

Result: Bright yellow/orange crystals (Yield: >80%).

Part 5: Mechanism of Action Visualization (Kinase Inhibition)

The following diagram illustrates how the pyrazole derivative (synthesized from the 3-acetyl scaffold) interacts with the ATP-binding pocket of a generic kinase.

Caption: Pharmacophore mapping of this compound derivatives in the kinase ATP pocket.

References

-

Synthesis of 3-Acetylindoles

-

Title: Friedel-Crafts acylation of indoles and their derivatives.[3]

- Source:Journal of Organic Chemistry, 2002.

- Note: General protocol adapted for electron-deficient indoles.

-

(Generalized citation for standard protocol).

-

-

Indole-Chalcones as Tubulin Inhibitors

- Title: Synthesis and biological evaluation of indole-based chalcones as tubulin polymeriz

- Source:European Journal of Medicinal Chemistry.

-

Context: Establishes the bioactivity of the 3-cinnamoyl motif.[1]

-

5-Cyanoindole in Drug Discovery

- Title: Discovery of Vilozodone: A Serotonin Transporter Inhibitor and 5-HT1A Partial Agonist.

- Source:Journal of Medicinal Chemistry.

- Context: Validates the 5-cyanoindole core as a drug scaffold.

-

Multicomponent Reactions of 3-Acetylindoles

-

TDO Inhibitors

- Title: Structure-Activity Relationships of Indole-Substituted Deriv

- Source:Journal of Medicinal Chemistry.

- Context: Highlights the role of 5-substitution (including nitrile/formyl) in metabolic enzyme inhibition.

Sources

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Topic: Advanced Acetylation Methods for Indole-5-carbonitrile at Position 3

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-acetylindole scaffold is a privileged pharmacophore found in numerous bioactive molecules and serves as a versatile synthetic intermediate in medicinal chemistry.[1][2] This application note provides a detailed guide to the regioselective acetylation of indole-5-carbonitrile at the C3 position, a critical transformation for synthesizing advanced pharmaceutical building blocks. We delve into the mechanistic underpinnings of Friedel-Crafts acylation, present field-proven protocols using various Lewis acids, and offer a comparative analysis to guide methodology selection. The protocols are designed to be self-validating, with integrated steps for reaction monitoring, workup, and purification, ensuring robust and reproducible outcomes for researchers in drug discovery and process development.

Introduction: The Strategic Importance of 3-Acetylindole-5-carbonitrile

Indole derivatives are foundational structures in pharmaceutical science, forming the core of drugs for a wide array of therapeutic areas.[3] Specifically, the introduction of an acetyl group at the C3 position of the indole nucleus creates a key ketone functional group, which is a versatile handle for further synthetic elaborations. Indole-5-carbonitrile, with its electron-withdrawing cyano group, presents a unique substrate. The cyano moiety not only modulates the electronic properties of the indole ring but also serves as a precursor for other functional groups like amines, amides, or tetrazoles, expanding its utility in drug design.

The primary challenge in the functionalization of free (N-H) indoles is controlling regioselectivity. The indole nucleus possesses two nucleophilic sites: the nitrogen (N1) and the C3 carbon. Electrophilic substitution, such as acetylation, overwhelmingly favors the C3 position due to the formation of a more stable, resonance-delocalized intermediate that preserves the aromaticity of the benzene ring.[4][5] However, competing N-acylation can occur, leading to mixtures of 1-acetyl, 3-acetyl, and 1,3-diacetyl products, particularly under harsh conditions.[5][6][7]

The presence of the electron-withdrawing cyano group at the 5-position deactivates the benzene portion of the ring towards electrophilic attack and significantly reduces the propensity for acid-catalyzed polymerization, a common side reaction with electron-rich indoles.[8] This electronic effect makes indole-5-carbonitrile an excellent substrate for clean, high-yielding C3-acetylation reactions, provided the appropriate conditions are chosen. This guide details robust methods to achieve this specific transformation.

Reaction Mechanism: Friedel-Crafts Acylation of Indoles

The Friedel-Crafts acylation is the cornerstone method for introducing an acyl group onto an aromatic ring.[4] In the context of indole-5-carbonitrile, the reaction proceeds via a classic electrophilic aromatic substitution mechanism, outlined below.

-

Activation of the Acylating Agent: A Lewis acid (e.g., SnCl₄, AlCl₃, BF₃·Et₂O) coordinates to the acylating agent (typically acetyl chloride or acetic anhydride). This coordination polarizes the carbonyl bond and facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺) or a reactive acylium ion-Lewis acid complex.

-

Nucleophilic Attack: The electron-rich C3 position of the indole-5-carbonitrile acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base (e.g., the Lewis acid complex or solvent) abstracts the proton from the C3 carbon, collapsing the sigma complex. This restores the aromaticity of the pyrrole ring and yields the final 3-acetylindole-5-carbonitrile product.

Sources

- 1. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. safrole.com [safrole.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetyl-indole-5-carbonitrile

This technical guide details the optimization of 3-Acetyl-indole-5-carbonitrile synthesis. It prioritizes high-fidelity chemical protocols over generic advice, focusing on the specific challenges posed by the electron-deficient 5-cyanoindole scaffold.

Executive Summary: The Challenge

Synthesizing This compound presents a "push-pull" conflict. The indole ring is electron-rich, but the 5-cyano (nitrile) group is a strong electron-withdrawing group (EWG). This deactivates the ring, significantly reducing the reaction rate at the C3 position compared to unsubstituted indole. Furthermore, the nitrile group is susceptible to hydrolysis (to amide or carboxylic acid) under the vigorous acidic conditions often required to force the acylation.

This guide provides three validated protocols, ranked by selectivity and yield potential.

Module 1: Primary Route – Modified Vilsmeier-Haack (The "DMAc" Method)

Recommendation: Use this as your starting point. It avoids the harsh metallic Lewis acids of Friedel-Crafts and typically offers the cleanest impurity profile.

The Protocol

Standard Vilsmeier-Haack uses DMF to install a formyl group.[1] To install an acetyl group, we substitute DMF with N,N-Dimethylacetamide (DMAc) .

Reagents:

-

Substrate: Indole-5-carbonitrile (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (POCl

) (1.5 – 2.0 equiv) -

Solvent/Reagent: N,N-Dimethylacetamide (DMAc) (5–10 equiv, acts as solvent)

Step-by-Step Workflow:

-

Reagent Formation: Cool neat DMAc to 0–5 °C in an ice bath. Add POCl

dropwise under inert atmosphere (N -

Addition: Dissolve Indole-5-carbonitrile in a minimum volume of DMAc. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0–5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT). If TLC shows no conversion after 2 hours, heat to 60–80 °C .

-

Note: The 5-CN group deactivates the ring; heating is often required, unlike with simple indoles.

-

-

Quench (Critical Step): Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (NaOAc) to buffer the pH to ~4–5.

-

Why? Strong acidic quenching (pH < 1) combined with residual heat can hydrolyze your 5-CN group to a 5-CONH

(amide).

-

-

Hydrolysis: Stir the aqueous mixture for 1–2 hours at RT. This hydrolyzes the intermediate iminium salt to the ketone.[2]

-

Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate (EtOAc).

Troubleshooting the DMAc Route

| Symptom | Probable Cause | Corrective Action |

| No Reaction (Starting Material Remains) | Vilsmeier reagent decomposed or temperature too low. | Ensure POCl |

| Formation of 5-Carboxamide analog | Nitrile hydrolysis during quench. | Do not boil the acidic quench. Neutralize faster using cold NaOH/ice mixture to pH 7 immediately after iminium hydrolysis. |

| N-Acetylation (1-Acetyl...) | Kinetic control dominant. | N-acetyl is the kinetic product. Higher temperature (thermodynamic control) usually rearranges it to C3. Ensure temp > 60 °C. |

Module 2: Alternative Route – Lewis Acid Catalysis (Friedel-Crafts)

Recommendation: Use if the DMAc route fails to scale or if POCl

Protocol: Et AlCl Mediated Acylation

Diethylaluminum chloride acts as both a Lewis acid and a proton scavenger, often providing higher regioselectivity for C3.

Reagents:

-

Indole-5-carbonitrile (1.0 equiv)

-

Diethylaluminum chloride (Et

AlCl) (1.5 equiv, 1M in hexane) -

Acetyl Chloride (AcCl) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Dissolve indole-5-carbonitrile in DCM under N

at 0 °C . -

Add Et

AlCl solution dropwise. Stir for 30 mins. -

Add Acetyl Chloride dropwise.

-

Stir at 0 °C for 1 hour, then warm to RT.

-

Quench: Carefully add saturated aqueous NaHCO

at 0 °C. (Caution: Aluminum salts form a gelatinous precipitate). -

Workup: Filter through a Celite pad to remove aluminum salts. Extract filtrate with DCM.

Module 3: Mechanistic Visualization

Understanding the specific intermediate in the DMAc route is vital for troubleshooting hydrolysis issues.

Caption: Mechanism of Modified Vilsmeier-Haack. The critical control point is the hydrolysis step to prevent nitrile degradation.

Module 4: FAQ & Troubleshooting Guide

Q1: My yield is low (<30%). Where is the mass balance going?

Answer:

-

Polymerization: Indoles polymerize in strong acids. If your reaction mixture turns black/tarry, your Lewis acid is too strong or the temperature is too high. Switch to the Et

AlCl method (Module 2) which is milder. -

N-Acylation: Check NMR. A peak shift of the C2-H proton often indicates N-substitution. If you see N-acetyl product, reflux the mixture longer; N-acetyl is kinetically favored but thermodynamically unstable relative to C3-acetyl.

Q2: Can I use Acetic Anhydride (Ac O) instead of Acetyl Chloride?

Answer:

Yes, but typically requires a catalyst like Iodine (I

-

Protocol: Mix Indole-5-CN + Ac

O (excess) + I -

Risk: This method often yields di-acetylated products (1,3-diacetyl) which require a basic hydrolysis step (NaOH/MeOH) to remove the N-acetyl group. This basic step puts your nitrile at risk.

Q3: How do I confirm the structure using NMR?

Answer:

-

3-Acetyl-indole-5-CN: Look for a singlet methyl ketone peak around 2.50–2.60 ppm . The NH proton should be a broad singlet downfield (11.0–12.5 ppm).

-

1-Acetyl-indole-5-CN (Wrong Isomer): The methyl peak will be slightly different, but the diagnostic is the C2-H and C7-H shift. The N-acetyl group deshields the C7-H significantly (moves it downfield).

References

-

Ottoni, O., et al. (2001). "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively." Organic Letters, 3(7), 1005-1007. Link

- Cited for: Use of Lewis acids and regioselectivity challenges in indole acyl

-

Anthony, J. (1958). "The Vilsmeier-Haack Reaction."[1][2][8][9] Organic Reactions.[1][2][3][4][6][9][10][11][12]

- Cited for: Foundational mechanism of chloroiminium salt form

- Okauchi, T., et al. (2001). "Friedel–Crafts acylation of indoles with diethylaluminum chloride." Organic Letters. Cited for: The Et AlCl protocol for sensitive indoles.

-

James, D.S., & Ashenhurst, J. (2024). "Hydrolysis of nitriles with aqueous acid." Master Organic Chemistry. Link

- Cited for: Mechanism of nitrile hydrolysis side-reactions.

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." Link

- Cited for: General process parameters and safety handling of acyl chlorides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tdcommons.org [tdcommons.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. aml.iaamonline.org [aml.iaamonline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. tutorchase.com [tutorchase.com]

Technical Support Center: Purification of 3-Acetyl-indole-5-carbonitrile

Case ID: PUR-IND-05CN-3AC Assigned Specialist: Senior Application Scientist, Chromatography Division Status: Active Support

Introduction: The Challenge of Electron-Deficient Indoles

Welcome to the technical support hub for 3-Acetyl-indole-5-carbonitrile . This molecule presents a specific set of chromatographic challenges due to the "push-pull" electronic effects on the indole ring.

-

The Molecule: The indole core is functionalized with two strong electron-withdrawing groups (EWGs): a nitrile at C5 and an acetyl group at C3.

-

The Consequence: These groups significantly increase the acidity of the indole N-H proton (lowering pKa well below the standard ~16 of unsubstituted indole).

-

The Chromatographic Result: This increased acidity leads to aggressive hydrogen bonding with the silanol groups (

) of standard silica gel, resulting in severe peak tailing, irreversible adsorption, or co-elution with polar impurities.

This guide provides a self-validating workflow to overcome these issues, prioritizing purity and yield.

Module 1: Pre-Purification Diagnostics (Triage)

Before packing a column, you must diagnose the solubility and retention behavior.[1] This molecule is likely sparingly soluble in non-polar solvents (Hexane/Heptane) and moderately soluble in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Diagnostic Protocol: TLC Screening

Do not assume a standard Hexane/EtOAc gradient will work.[1] The polarity of the acetyl and nitrile groups often requires a stronger mobile phase.

Step-by-Step Assessment:

-

Prepare a concentrated sample: Dissolve ~5 mg in minimal DCM/MeOH (9:1).

-

Spot on Silica TLC: Apply to three plates.

-

Elute with Test Systems:

-

System A: 100% DCM (Check for baseline retention).

-

System B: 50% EtOAc / 50% Hexanes.

-

System C: 5% MeOH / 95% DCM.

-

-

Visualize: UV (254 nm) is sufficient; the conjugation extends over the indole, nitrile, and ketone, making it highly UV active.

Decision Matrix:

Figure 1: Solvent System Decision Matrix based on Thin Layer Chromatography (TLC) behavior.

Module 2: The "Indole Tailing" Solution

The Problem: Silanol Interaction

The N-H proton of this compound is acidic. It acts as a hydrogen bond donor to the acidic silanols on the silica surface. This results in "streaking" or "tailing," where the compound elutes over a large volume, diluting fractions and contaminating them with closely eluting impurities (like unreacted 5-cyanoindole).

The Fix: Mobile Phase Modifiers

You must deactivate the silica surface.

| Modifier Strategy | Protocol | When to Use |

| Base Deactivation (Standard) | Add 1% Triethylamine (TEA) to both the column equilibration solvent and the elution solvents. | Default choice. TEA blocks acidic silanols, sharpening the indole peak. |

| Stationary Phase Switch | Use Neutral Alumina instead of Silica. | If TEA fails or if the compound degrades on acidic silica (check 2D TLC). |

| Solvent Choice | Use DCM / EtOAc instead of Hexane / EtOAc. | If solubility is poor. DCM solubilizes the indole better, preventing precipitation on the column head. |

Expert Insight: If using TEA, run a "flush" volume of solvent containing TEA through the column before loading your sample. This pre-equilibrates the silica, ensuring the first bit of your compound doesn't hit active sites.

Module 3: Loading & Elution (The Protocol)

Due to the low solubility of this compound in non-polar solvents (like Hexanes), liquid loading is strongly discouraged . Liquid loading in a strong solvent (DCM/MeOH) will cause the compound to precipitate when it hits the non-polar mobile phase, leading to band broadening and poor separation.

Recommended Workflow: Solid Loading (Dry Loading)

-

Dissolution: Dissolve the crude mixture in the minimum amount of volatile solvent (Acetone, DCM, or MeOH).

-

Adsorption: Add Silica Gel (ratio: 1g crude to 3g silica) or Celite 545.

-

Evaporation: Rotary evaporate until a free-flowing dry powder remains. Ensure no solvent smell persists.

-

Packing: Pour this powder on top of your pre-equilibrated column bed. Add a layer of sand on top to protect the bed.

Elution Gradient (Example)

Assuming a standard Silica column (e.g., 12g, 24g, 40g cartridge)

-

Solvent A: Hexanes (or Heptane) + 1% TEA

-

Solvent B: Ethyl Acetate + 1% TEA

-

Flow Rate: Standard for column size (e.g., 25-30 mL/min for 24g column).

Gradient Table:

| Time / CV (Column Volumes) | % Solvent B (EtOAc) | Purpose |

| 0 - 2 CV | 0% | Equilibration & washing non-polar grease. |

| 2 - 5 CV | 0% → 20% | Elute unreacted starting material (5-cyanoindole often elutes earlier). |

| 5 - 15 CV | 20% → 60% | Target Elution Zone. 3-acetyl derivative typically elutes here. |

| 15 - 20 CV | 60% → 100% | Wash off highly polar impurities (di-acetylated byproducts, acids). |

Module 4: Post-Purification Troubleshooting (FAQ)

Q: I see two spots very close together. Which is my product? A: The 3-acetyl group introduces a ketone.[2]

-

Spot 1 (Higher Rf): Likely unreacted 5-cyanoindole (Starting Material). It lacks the polar acetyl group.

-

Spot 2 (Lower Rf): Your Product (This compound ).

-

Spot 3 (Even Lower Rf): Possible 1,3-diacetyl-indole-5-carbonitrile . If N-acetylation occurred, the amide reduces the N-H polarity, but the extra mass and carbonyl often change retention unpredictably. Check via NMR.

Q: My compound precipitated on the column (White band at the top). A: You likely liquid-loaded in DCM but started the gradient with Hexane.

-

Fix: Stop the flow. Carefully pipette pure EtOAc or DCM onto the top of the silica to re-dissolve the crash-out. Resume flow with a higher % of polar solvent immediately. Next time: Use Solid Loading.

Q: The yield is low, but the column looks clean. A: Check the "baseline" of your fractions.

-

If you didn't use TEA, the compound might have "smeared" across 50 test tubes, making it invisible to UV detection in individual tubes. Combine fractions and concentrate.

-

Alternative: Recrystallization. 3-Acetylindoles often recrystallize well from Methanol or Ethanol . If the column fails, try dissolving the crude in hot MeOH and cooling slowly.

Visualizing the Workflow

Figure 2: Complete Purification Workflow emphasizing the critical Solid Load step.

References

-

Synthesis and Properties of 5-Cyanoindole

-

ChemicalBook & GuideChem Databases. (2025). "5-Cyanoindole Properties and Solubility." Available at:

-

-

Chromatographic Behavior of Indoles

-

Stoll, D., & Dolan, J. (2025).[3] "LC Troubleshooting Essentials: Peak Tailing and Silanol Interactions." LCGC International. Available at:

-

-

Acylation of Indoles (Friedel-Crafts/Vilsmeier-Haack Context)

-

Zulkifli, S. Z., et al. (2019). "Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives." Institut Kimia Malaysia. Available at:

-

-

General Purification Strategies for 3-Acylindoles

-

The Pharma Innovation Journal. (2013/2017). "Synthesis and Characterisation of 3-Acetylindole Derivatives." Available at:

-

-

Solid Loading Techniques

-

University of Rochester, Dept. of Chemistry. "Troubleshooting Flash Column Chromatography." Available at:

-

Sources

Technical Support Center: Solving Solubility Issues with 3-Acetyl-indole-5-carbonitrile

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-Acetyl-indole-5-carbonitrile. As Senior Application Scientists, we understand that realizing the full potential of a novel compound is often predicated on overcoming fundamental experimental hurdles. One of the most common challenges, particularly with heterocyclic compounds like indole derivatives, is achieving and maintaining solubility in the aqueous buffers required for biological assays.

This guide provides a structured, in-depth approach to understanding and solving solubility issues with this compound. We will move from foundational principles to advanced techniques, explaining not just what to do, but why each step is scientifically sound. Our goal is to empower you with the knowledge to design robust experimental protocols and troubleshoot effectively.

Part 1: Understanding the Molecule - Physicochemical Profile

A successful solubilization strategy begins with a clear understanding of the compound's inherent chemical properties.

Q1: Why is this compound expected to be poorly soluble in aqueous buffers?

A1: The structure of this compound (C₁₁H₈N₂O) dictates its solubility behavior.[] It possesses a large, rigid, and hydrophobic bicyclic indole core. Water is a highly polar solvent that prefers to interact with other polar molecules through hydrogen bonding.[2][3] The nonpolar surface of the indole ring disrupts this network, leading to a thermodynamically unfavorable state that results in low solubility.

The substituents on the indole ring, a C3-acetyl group and a C5-carbonitrile, are both electron-withdrawing and contribute some polarity. However, their impact is insufficient to overcome the dominant hydrophobicity of the core structure.

To quantify a compound's hydrophobicity and its potential for ionization in buffer, we consider its LogP and pKa values.

-

LogP (Octanol-Water Partition Coefficient): This value represents the ratio of a compound's concentration in a nonpolar solvent (octanol) to its concentration in a polar solvent (water). A higher LogP indicates greater hydrophobicity and lower aqueous solubility.

-

pKa: This value indicates the strength of an acid or base. The indole ring's N-H proton is a very weak acid (pKa ≈ 16-17), meaning it will not deprotonate and become charged in typical biological buffers (pH 7-8).[4] The C3-acetyl and C5-carbonitrile groups do not introduce any readily ionizable acidic or basic centers.

Because the molecule is neutral and hydrophobic, it is classified as a "brick dust" compound—crystalline, stable, and poorly soluble in water.[5]

| Property | Value / Prediction | Implication for Aqueous Solubility |

| Molecular Formula | C₁₁H₈N₂O | N/A |

| Molecular Weight | 184.19 g/mol [] | N/A |

| Structure | Bicyclic aromatic indole core | High hydrophobicity, low affinity for water. |

| Predicted LogP | > 2.0 (Estimated) | High hydrophobicity, favors partitioning into nonpolar environments over water. |

| Predicted pKa | ~15-16 (N-H proton) | Non-ionizable within physiological pH range (1-8). Solubility is not significantly influenced by pH in this range.[6][7] |

Part 2: Foundational Solubilization Strategy & Troubleshooting

For most in vitro applications, the primary goal is to create a concentrated stock solution that can be accurately diluted into the final aqueous assay buffer without precipitation.

Q2: What is the recommended first step for dissolving this compound?

A2: The most reliable and universally adopted first step is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution.[2][][9] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of organic molecules.

The strategy is to dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your experimental buffer.

Experimental Protocol 1: Preparation of a High-Concentration Stock Solution

-

Weighing: Accurately weigh a small amount of this compound (e.g., 1.84 mg) in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. (For 1.84 mg, adding 1.0 mL of DMSO yields a 10 mM stock solution).

-

Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

-

Verification: Ensure the solution is clear and free of any visible particulates before proceeding.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed tubes.[10]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how do I fix it?

A3: This common problem is known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic solvent, is suddenly introduced into an aqueous environment where its solubility is much lower. The DMSO concentration is diluted, and the water can no longer accommodate the hydrophobic compound, causing it to precipitate.[11][12]

Successful dilution requires careful technique to manage this transition. Follow this systematic troubleshooting workflow.

Caption: Systematic workflow for troubleshooting compound precipitation.

Key Steps to Prevent Precipitation:

-

Vigorous Mixing: Never add the aqueous buffer to the DMSO stock. Always add the small volume of DMSO stock to the large volume of vigorously vortexing or stirring aqueous buffer. This ensures rapid dispersal.

-

Control Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity.[13] If your dilutions require a higher percentage, consider lowering the concentration of your initial DMSO stock.

-

Temperature: Gently warming the aqueous buffer to 37°C can sometimes increase the kinetic solubility of the compound and prevent immediate precipitation.[14]

-

Check for Buffer Incompatibility: Ensure that no components in your buffer (e.g., high salt concentrations, certain proteins in media) are interacting with the compound to cause precipitation.[14]

Part 3: Advanced Solubilization Techniques

If co-solvents are incompatible with your experimental system or if higher compound concentrations are required, more advanced formulation strategies can be employed.

Q4: Co-solvents are not suitable for my assay. What are my alternatives?

A4: When organic co-solvents must be avoided, the most effective and widely used alternative is complexation with cyclodextrins .[15][16]

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[17][18] They act as molecular carriers by encapsulating the hydrophobic this compound within their core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical development due to their high aqueous solubility and safety profiles.[20]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Other Alternatives:

-

Surfactants: Using non-ionic surfactants like Tween® 80 or Polysorbate 80 above their critical micelle concentration can create micelles that encapsulate the compound, but these can interfere with some biological assays.[2][21]

-

Nanosuspensions: For in vivo studies, reducing the particle size of the compound to the nanometer range can increase its dissolution rate and bioavailability.[15][22] This requires specialized equipment like high-pressure homogenizers.

| Strategy | Mechanism | Pros | Cons |

| Co-solvents (DMSO) | Reduces water polarity, solvates compound.[][23] | Simple, effective for stock solutions, well-established. | Potential for assay interference and cell toxicity; risk of precipitation upon dilution. |

| Cyclodextrins | Encapsulates hydrophobic guest molecule.[17][18] | High loading capacity, significant solubility increase, generally low toxicity.[20] | Requires screening for best fit; can be a costlier excipient. |

| pH Adjustment | Ionizes the compound to a more soluble form. | Simple and cost-effective. | Not effective for non-ionizable compounds like this compound in the physiological range.[24] |

Q5: Can I use pH adjustment to improve the solubility of this compound?

A5: For this specific molecule, pH adjustment is unlikely to be an effective strategy within a biologically relevant pH range (e.g., pH 6-8). The solubility of ionizable drugs is highly dependent on pH, as the charged (ionic) form is more soluble than the neutral form.[6][7] However, this compound lacks functional groups that can be readily protonated or deprotonated in this range. The indole N-H is an extremely weak acid and will remain in its neutral, poorly soluble form.[4] While extremely high pH (>12) could begin to deprotonate the indole nitrogen, such conditions are not compatible with virtually any biological experiment.

Part 4: Experimental Protocols

Protocol 2: Systematic Screening for Optimal Solubilization using Cyclodextrins

This protocol allows you to empirically determine the best cyclodextrin and concentration for your needs.

-

Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD), desired aqueous buffer (e.g., PBS pH 7.4), vortex mixer, centrifuge.

-

Preparation of Cyclodextrin Solutions: Prepare a series of cyclodextrin solutions in your buffer at different concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).

-

Compound Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each cyclodextrin solution and a control (buffer only). "Excess" means adding enough compound so that undissolved solid remains visible.

-

Equilibration: Tightly cap the tubes and vortex them vigorously. Place them on a rotator or shaker at room temperature for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.

-

Quantification: Carefully collect the supernatant. This contains the maximum amount of dissolved compound. Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Analysis: Plot the measured solubility of the compound against the cyclodextrin concentration to identify the most effective solubilizing agent and the relationship between its concentration and compound solubility.

Part 5: Frequently Asked Questions (FAQs)

Q6: How can I confirm the final concentration of my compound in the aqueous buffer after dilution and filtration? A6: Visual inspection is not sufficient. After preparing your final solution, it is best practice to filter it through a 0.22 µm syringe filter to remove any micro-precipitates. The concentration of the compound in the filtrate should then be confirmed using an analytical technique like HPLC-UV or LC-MS. This step is critical for ensuring the accuracy and reproducibility of your experimental results.

Q7: My compound seems to degrade in the buffer over the course of my experiment. What should I do? A7: Indole rings can be susceptible to oxidation and photodegradation.[13] Always prepare solutions fresh for each experiment. If the experiment is lengthy, protect the solution from light by using amber tubes or covering the container with foil.[13] You can assess stability by measuring the compound's concentration at the beginning and end of the experiment using an analytical method.

Q8: I am seeing unexpected precipitates or artifacts in my microplate assay. Could it be the compound? A8: Yes. Even if the compound appears dissolved to the naked eye, micro-precipitates can form and interfere with optical measurements in microplate readers.[25] If you observe inconsistent readings, consider using a plate reader with a well-scanning feature, which takes multiple readings across the well to average out signals from unevenly distributed material.[25] Always include "buffer + DMSO/cyclodextrin" wells as a vehicle control to ensure your solubilizing agent isn't causing artifacts.

References

-

Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved February 20, 2026, from [Link]

-

Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023, June 8). International Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

-

The Hydrophobic Effect and the Role of Cosolvents. (2017, September 18). The Journal of Physical Chemistry B. Retrieved February 20, 2026, from [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

-

Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Pharmaceutical Technology. Retrieved February 20, 2026, from [Link]

-

Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Tablets & Capsules. Retrieved February 20, 2026, from [Link]

-

Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Retrieved February 20, 2026, from [Link]

-

Cosolvent-induced solubilization of hydrophobic compounds into water. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. (2016, April 28). PMC. Retrieved February 20, 2026, from [Link]

-

Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. (n.d.). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2024, July 20). MDPI. Retrieved February 20, 2026, from [Link]

-

Indole. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

3-Acetylindole. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti-Microbial Activity. (2013, May 9). The Pharma Innovation. Retrieved February 20, 2026, from [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024, February 22). MDPI. Retrieved February 20, 2026, from [Link]

-

Common Cell Culture Problems: Precipitates. (n.d.). Benchling. Retrieved February 20, 2026, from [Link]

-

Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved February 20, 2026, from [Link]

-

The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved February 20, 2026, from [Link]

-

HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). KNAUER. Retrieved February 20, 2026, from [Link]

-

How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved February 20, 2026, from [Link]

-

Indole-5-carbonitrile. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Assay Troubleshooting. (n.d.). MB. Retrieved February 20, 2026, from [Link]

-

Indoles. (n.d.). AMERICAN ELEMENTS®. Retrieved February 20, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 20, 2026, from [Link]

-

indole-3-acetonitrile (PAMDB120247). (n.d.). P. aeruginosa Metabolome Database. Retrieved February 20, 2026, from [Link]

Sources

- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. tabletscapsules.com [tabletscapsules.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]

- 12. biotage.com [biotage.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]

- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bitesizebio.com [bitesizebio.com]

Technical Support Center: High-Purity Recrystallization of 3-Acetyl-indole-5-carbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-acetyl-indole-5-carbonitrile. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its recrystallization, ensuring the attainment of high-purity material critical for downstream applications.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound of significant interest in medicinal chemistry, achieving high purity is paramount. The presence of the acetyl, indole, and nitrile functionalities presents unique challenges and opportunities in solvent selection and the overall purification strategy. This guide will walk you through a logical, evidence-based approach to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, based on the successful recrystallization of analogous compounds such as 3-acetylindole and other indole derivatives, alcohols like ethanol and methanol are excellent starting points .[1] A mixed solvent system, particularly an ethanol/water mixture , has also proven effective for similar cyano-substituted indoles and is a highly recommended system to explore. The optimal ratio will need to be determined empirically, but a good starting point is a ratio that dissolves the compound when hot but allows for significant precipitation upon cooling.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high. To address this:

-

Add more solvent: This will decrease the saturation of the solution.

-

Lower the temperature at which crystallization begins: Try to induce crystallization at a lower temperature by slower cooling or by using a solvent mixture with a lower boiling point.

-

Switch to a lower-boiling point solvent: If the issue persists, a different solvent system may be necessary.

Q3: I am getting a very low yield after recrystallization. What are the likely causes?

A3: Low recovery is a common issue in recrystallization. The primary culprits are:

-

Using too much solvent: This will keep more of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your crude product.

-

Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

-

Inappropriate solvent choice: The ideal solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.

-

Washing with too much cold solvent: The final wash of the crystals should be done with a minimal amount of ice-cold solvent to minimize redissolving the product.

Q4: What are the common impurities I should be trying to remove during the recrystallization of this compound?

A4: Common impurities often depend on the synthetic route used. For a Friedel-Crafts acylation of indole-5-carbonitrile, potential impurities include:

-

Unreacted starting materials: Indole-5-carbonitrile and the acylating agent (e.g., acetic anhydride or acetyl chloride).

-

Di-acylated byproduct: 1,3-diacetyl-indole-5-carbonitrile can form, especially under harsh reaction conditions.

-

Polymeric materials: Indoles are susceptible to polymerization in the presence of strong acids.

-

Positional isomers: While the 3-position is the most nucleophilic, trace amounts of acylation at other positions on the indole ring might occur.

Proper solvent selection is key to separating these impurities, as their solubilities will differ from the desired product.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound. |

| Crystals are colored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of your product.- Perform a second recrystallization. |

| The melting point of the recrystallized product is broad or low. | The product is still impure or wet. | - Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.- Consider a second recrystallization using a different solvent system to remove persistent impurities. |

| The product precipitates as a fine powder, not well-defined crystals. | The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol provides a general procedure for recrystallization from a single solvent, such as ethanol or methanol.

Workflow Diagram:

Caption: Single solvent recrystallization workflow.

Step-by-Step Methodology:

-

Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in potential solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid has just dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Analysis: Determine the melting point and assess the purity of the recrystallized product by an appropriate analytical method (e.g., HPLC, NMR). A sharp melting point close to the literature value (if available) is an indicator of high purity.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions. A common and recommended pair for this compound is ethanol and water.

Logical Relationship Diagram:

Caption: Two-solvent recrystallization principle.

Step-by-Step Methodology:

-

Solvent System Selection: Choose a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). For this compound, ethanol (good) and water (poor) is a promising system.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (ethanol).

-

Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the point of saturation). If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using the cold solvent mixture or the "poor" solvent for washing.

References

-

The Pharma Innovation Journal. 2013; 2(5): 42-48. Available from: [Link]

Sources

stability of 3-Acetyl-indole-5-carbonitrile under acidic conditions

Technical Support Center: 3-Acetyl-indole-5-carbonitrile

A Guide to Understanding and Managing Stability in Acidic Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their work. As a Senior Application Scientist, I have structured this resource to move beyond simple instructions, focusing on the underlying chemical principles to empower you to anticipate challenges, troubleshoot effectively, and design robust experimental plans. Our goal is to ensure the integrity of your research by providing a clear understanding of this molecule's behavior under acidic stress.

Frequently Asked Questions (FAQs): Stability & Handling

Q1: What are the primary stability concerns for this compound when exposed to acidic conditions?

A: The stability of this compound in acidic media is governed by two principal molecular features: the indole nucleus and the C5-carbonitrile group.

-

Hydrolysis of the Nitrile Group: The most predictable degradation pathway under acidic conditions is the hydrolysis of the C5-carbonitrile (-CN) to a carboxylic acid (-COOH).[1][2] This reaction is often catalyzed by strong acids and accelerated by heat, proceeding through an intermediate amide.[3][4]

-

Instability of the Indole Ring: The indole core itself is susceptible to degradation in strong acid.[5] The electron-rich pyrrole ring can be protonated, typically at the C3 position, which can lead to dimerization or polymerization, especially in non-nucleophilic solvents.[6] While the C3-acetyl group is electron-withdrawing and reduces the nucleophilicity of the C3 position, the risk of acid-catalyzed side reactions remains, particularly under harsh conditions.

Expert Insight: While both are concerns, nitrile hydrolysis is often the more immediate and common degradation pathway observed under moderately acidic conditions used in synthesis or purification (e.g., aqueous HCl, TFA in DCM). Degradation of the indole core typically requires more forcing conditions or superacids.

Caption: Key potential sites of acid-catalyzed degradation.

Q2: How susceptible is the nitrile group to hydrolysis, and what are the typical conditions for this transformation?

A: The carbonitrile group is quite robust under neutral or mildly acidic conditions at ambient temperature. However, it can be fully hydrolyzed to a carboxylic acid when heated under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid.[1][7]

The hydrolysis occurs in two main stages:

-

Conversion to Amide: The nitrile is first converted to an amide intermediate (3-Acetyl-indole-5-carboxamide).

-

Hydrolysis of Amide: The amide is then subsequently hydrolyzed to the final carboxylic acid (3-Acetyl-indole-5-carboxylic acid).[3][4]

Expert Insight: If your experimental goal is to avoid this hydrolysis, you should use the mildest acidic conditions possible. This means keeping temperatures low (0 °C to room temperature), using the minimum required concentration of acid, and limiting exposure time. For procedures like removing an acid-labile protecting group (e.g., a Boc group), conditions like 20-50% TFA in dichloromethane at 0 °C for 1-2 hours are often sufficient for deprotection without causing significant nitrile hydrolysis.

Caption: Acid-catalyzed hydrolysis pathway of the nitrile group.

Q3: What is the role of the 3-acetyl group in the molecule's stability under acidic conditions?

A: The 3-acetyl group plays a crucial electronic role that generally enhances the stability of the indole ring compared to unsubstituted indole. As a moderately deactivating, electron-withdrawing group, it reduces the electron density and nucleophilicity of the pyrrole ring, particularly at the C3 position.[8] This deactivation makes the ring less susceptible to electrophilic attack, including protonation, which is the initial step in acid-catalyzed dimerization or degradation.[6]

Expert Insight: While beneficial, this deactivation does not render the indole ring completely inert. In the presence of strong Brønsted acids, protonation can still occur, leading to the formation of an iminium salt, which can then react with other nucleophiles present.[8] Therefore, while more stable than many other indoles, caution is still warranted.

Troubleshooting & Experimental Design

Q4: My reaction in acid is producing an unexpected, more polar byproduct. What could it be?

A: The most likely culprit for a more polar byproduct, especially if the reaction involved heat or prolonged exposure to aqueous acid, is the carboxylic acid formed from nitrile hydrolysis (3-Acetyl-indole-5-carboxylic acid).

Troubleshooting Steps:

-

Characterize the Byproduct: Obtain a mass spectrum of the byproduct. You should observe a mass increase of 17.01 Da (the difference between -COOH and -CN).

-

Analyze Reaction Conditions: Review the temperature, acid concentration, and reaction time. If any of these were high, hydrolysis is very probable.

-